molecular formula C19H36O2S B14655936 Methyl 9-(5-pentylthiolan-2-YL)nonanoate CAS No. 50498-11-8

Methyl 9-(5-pentylthiolan-2-YL)nonanoate

Cat. No.: B14655936
CAS No.: 50498-11-8
M. Wt: 328.6 g/mol
InChI Key: MEZKELFNMYCENK-UHFFFAOYSA-N
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Description

Methyl 9-(5-pentylthiolan-2-YL)nonanoate is a methyl ester derivative featuring a nonanoic acid backbone substituted with a 5-pentylthiolan-2-yl group. The thiolan moiety (tetrahydrothiophene ring) introduces sulfur into the structure, distinguishing it from oxygen-containing heterocyclic analogs.

Properties

CAS No.

50498-11-8

Molecular Formula

C19H36O2S

Molecular Weight

328.6 g/mol

IUPAC Name

methyl 9-(5-pentylthiolan-2-yl)nonanoate

InChI

InChI=1S/C19H36O2S/c1-3-4-9-12-17-15-16-18(22-17)13-10-7-5-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

MEZKELFNMYCENK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(S1)CCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves several steps. One common method starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then converted to the desired compound through a series of reactions, including Vilsmeier formylation and selective hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols, heated in the presence of a mineral acid catalyst, to form the ester and water . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(5-pentylthiolan-2-yl)nonanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, with reagents like sodium methoxide (NaOCH3) being commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it integrates into biological membranes, influencing their stability and permeability. It also acts as a secondary messenger in signaling pathways, modulating the activity of integral membrane proteins .

Comparison with Similar Compounds

Furan-Substituted Analogs

Example: Methyl 9-(4-methyl-5-pentylfuran-2-yl)nonanoate (13b)

  • Structural Differences: Replaces the thiolan ring with a furan (oxygen-containing heterocycle). The furan derivatives exhibit a planar, aromatic ring, contrasting with the saturated thiolan's non-aromatic structure.
  • Physicochemical Properties :
    • Spectroscopy : Furans show characteristic IR stretches for C-O-C (~1258 cm⁻¹) and aromatic C-H bending (~755 cm⁻¹) . Thiolan derivatives may exhibit distinct S-related absorption bands (e.g., C-S stretches ~600–700 cm⁻¹), though specific data are absent in the evidence.
    • Mass Spectrometry (MS) : Furyl esters fragment to produce ions at m/z 121, 95, and 55, indicative of furan ring cleavage . Thiolan analogs may generate sulfur-containing fragments (e.g., m/z 47 for CH₂S⁺), but direct MS data are unavailable.
  • Reactivity : Furans are prone to electrophilic substitution, while thiolans may undergo ring-opening reactions due to sulfur's nucleophilicity.

Thiophene-Substituted Analogs

Example: 9-(5-Chloro-2-thienyl)nonanoic acid

  • Structural Differences : Features an aromatic thiophene ring with a chlorine substituent instead of the saturated thiolan.
  • Key Properties: Molecular Weight: Higher than thiolan analogs (274.81 g/mol vs. ~280–300 g/mol estimated for the target compound) due to chlorine substitution.

Simple Methyl Esters

Example: Methyl nonanoate

  • Structural Simplicity : Lacks heterocyclic substituents, serving as a baseline for comparing ester properties.
  • Properties: Odor/Flavor: Exhibits coconut-like notes at low concentrations (<10 ppm) . The thiolan derivative’s odor profile is unreported but likely influenced by sulfur’s pungent characteristics. Synthesis: Prepared via esterification of nonanoic acid with methanol, contrasting with the multi-step synthesis required for heterocyclic-substituted esters .

Epoxide-Substituted Analogs

Example: Methyl 9-(oxiran-2-yl)nonanoate

  • Structural Feature : Contains an epoxide (oxirane) ring instead of thiolan.
  • Reactivity : Epoxides are highly reactive toward nucleophiles (e.g., amines, acids), enabling polymerization or functionalization. Thiolans, while less reactive, may participate in sulfur-specific reactions (e.g., oxidation to sulfoxides).

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